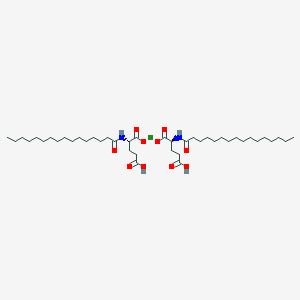
Dihydrogen bis(N-palmitoyl-L-glutamato(2-)-N,O)magnesate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrogen bis[N-palmitoyl-L-glutamato(2-)-N,O1]magnesate(2-) is a chemical compound with the molecular formula C21H37MgNO5This compound is a type of anionic surfactant, specifically a fatty acyl amino acid salt, which is used in various applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen bis[N-palmitoyl-L-glutamato(2-)-N,O1]magnesate(2-) involves the reaction of palmitic acid with L-glutamic acid to form N-palmitoyl-L-glutamic acid. This intermediate is then reacted with a magnesium salt, such as magnesium chloride, under controlled conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of dihydrogen bis[N-palmitoyl-L-glutamato(2-)-N,O1]magnesate(2-) typically involves large-scale reactors where the reactants are combined in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Dihydrogen bis[N-palmitoyl-L-glutamato(2-)-N,O1]magnesate(2-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of dihydrogen bis[N-palmitoyl-L-glutamato(2-)-N,O1]magnesate(2-) include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of dihydrogen bis[N-palmitoyl-L-glutamato(2-)-N,O1]magnesate(2-) depend on the specific reaction conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
Dihydrogen bis[N-palmitoyl-L-glutamato(2-)-N,O1]magnesate(2-) has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
The mechanism of action of dihydrogen bis[N-palmitoyl-L-glutamato(2-)-N,O1]magnesate(2-) involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, altering membrane properties and affecting the function of membrane-bound proteins. This can lead to various biological effects, depending on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dihydrogen bis[N-palmitoyl-L-glutamato(2-)-N,O1]magnesate(2-) include other fatty acyl amino acid salts, such as:
- Sodium palmitoyl glutamate
- Potassium palmitoyl glutamate
- Calcium palmitoyl glutamate
Uniqueness
What sets dihydrogen bis[N-palmitoyl-L-glutamato(2-)-N,O1]magnesate(2-) apart from these similar compounds is its specific magnesium ion, which can impart unique properties such as enhanced stability and specific biological interactions .
Properties
CAS No. |
57539-47-6 |
|---|---|
Molecular Formula |
C42H76MgN2O10 |
Molecular Weight |
793.4 g/mol |
IUPAC Name |
magnesium;(2S)-2-(hexadecanoylamino)pentanedioate;hydron |
InChI |
InChI=1S/2C21H39NO5.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)22-18(21(26)27)16-17-20(24)25;/h2*18H,2-17H2,1H3,(H,22,23)(H,24,25)(H,26,27);/q;;+2/p-2/t2*18-;/m00./s1 |
InChI Key |
NERIUHZKGDWTSE-IJBYHFJWSA-L |
Isomeric SMILES |
[H+].[H+].CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Mg+2] |
Canonical SMILES |
[H+].[H+].CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















